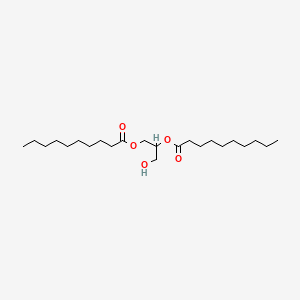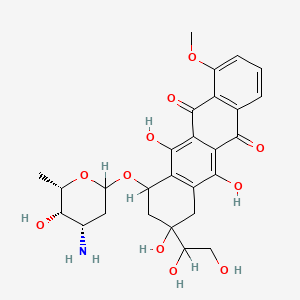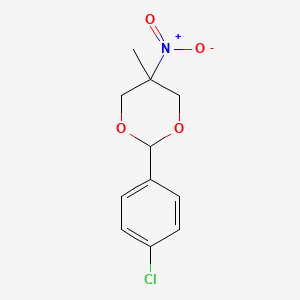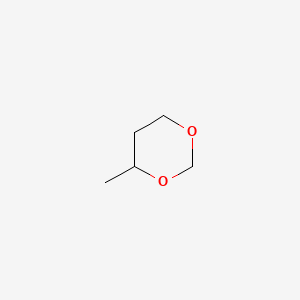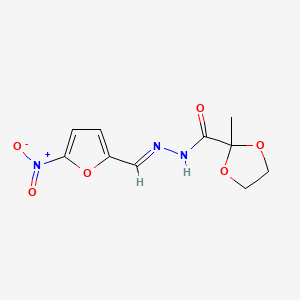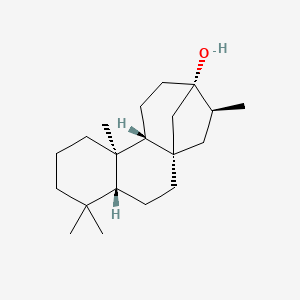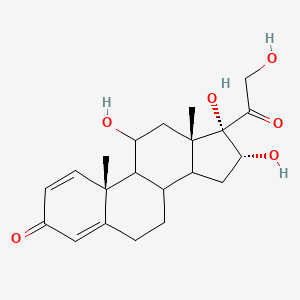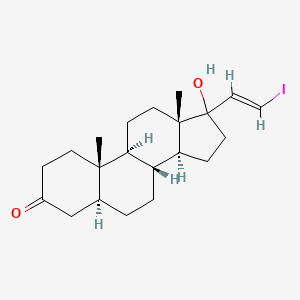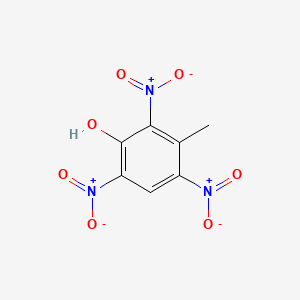
2,4,6-Trinitro-m-cresol
Vue d'ensemble
Description
Trinitrometacresol appears as a detonating explosive in the form of yellow needles. Readily soluble in alcohol, ether, and acetone. Primary hazard is blast of an instantaneous explosion, not flying projectiles or fragments. Under prolonged exposure to fire or heat the containers may explode violently.
Applications De Recherche Scientifique
Energetic Material Synthesis
2,4,6-Trinitro-m-cresol is used in the synthesis of various energetic materials. Organic salts with different charge ratios based on cations and phenolate anions, including 2,4,6-Trinitro-m-cresol, are prepared through straightforward methods. These compounds exhibit significant thermal stability and are characterized by various spectroscopic methods. The study of their molecular structures and energetic properties is crucial in understanding their potential applications (Srinivas, Ghule, & Muralidharan, 2014).
Acid-Base Equilibrium Research
The acid-base equilibrium constants of reactions involving 2,4,6-Trinitro-m-cresol have been studied. These constants provide insights into the relative strengths of the acids and their interactions, particularly in non-aqueous environments like benzene (Davis & McDonald, 1949).
Mass Spectrometry and Analytical Chemistry
In the field of mass spectrometry, 2,4,6-Trinitro-m-cresol is involved in the reduction process of trinitroaromatic compounds when water is used as a reagent. This property is important for understanding the behavior of these compounds in mass spectrometric analyses (Yinon & Laschever, 1981).
Vapour Pressure Measurements
The equilibrium vapor pressures of various high explosives, including 2,4,6-Trinitro-m-cresol, have been measured. This information is vital for assessing the stability and reactivity of these compounds under different temperature conditions (Cundall, Palmer, & Wood, 1978).
Environmental Degradation and Bioremediation
Research on the biodegradation and biotransformation of explosives, including 2,4,6-Trinitro-m-cresol, has significant environmental implications. Understanding the microbial and plant-based metabolism of these compounds is crucial for managing pollution and developing remediation strategies (Rylott, Lorenz, & Bruce, 2011).
Propriétés
Numéro CAS |
602-99-3 |
|---|---|
Nom du produit |
2,4,6-Trinitro-m-cresol |
Formule moléculaire |
C7H5N3O7 |
Poids moléculaire |
243.13 g/mol |
Nom IUPAC |
3-methyl-2,4,6-trinitrophenol |
InChI |
InChI=1S/C7H5N3O7/c1-3-4(8(12)13)2-5(9(14)15)7(11)6(3)10(16)17/h2,11H,1H3 |
Clé InChI |
YYGJRRYSYLLCQH-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])O)[N+](=O)[O-] |
SMILES canonique |
CC1=C(C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])O)[N+](=O)[O-] |
Apparence |
Solid powder |
Point d'ébullition |
Explodes at 150 °C |
Color/Form |
Yellow crystals Yellow needles |
Densité |
1.75 g/cu cm |
melting_point |
109.5 °C 106 °C |
Autres numéros CAS |
602-99-3 |
Description physique |
Trinitrometacresol appears as a detonating explosive in the form of yellow needles. Readily soluble in alcohol, ether, and acetone. Primary hazard is blast of an instantaneous explosion, not flying projectiles or fragments. Under prolonged exposure to fire or heat the containers may explode violently. |
Pictogrammes |
Explosive; Irritant |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
0.01 M In water, 2200 mg/L at 25 °C In water, 339.4 mg/L at 25 °C (est) Readily soluble in alcohol, ether and acetone |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
2,4,6-Trinitro-m-cresol; NSC 3182; NSC-3182; NSC3182 |
Pression de vapeur |
1.3X10-6 mm Hg at 25 °C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



